

H-D-ALLO-THR-OME HCL chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-D-ALLO-THR-OME HCL**

Cat. No.: **B555651**

[Get Quote](#)

An In-depth Technical Guide to H-D-allo-Threonine Methyl Ester Hydrochloride

Introduction

H-D-allo-Threonine methyl ester hydrochloride (**H-D-allo-Thr-OMe HCl**) is a derivative of D-allothreonine, a stereoisomer of the essential amino acid threonine.^[1] As a chiral building block, this compound is of significant interest to researchers and scientists in organic synthesis and drug development.^[2] Its esterified carboxylic acid and hydrochloride salt form enhance its solubility and stability, making it a valuable intermediate for subsequent chemical transformations, particularly in peptide synthesis.^{[2][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **H-D-allo-Thr-OMe HCl**.

Chemical Structure and Stereochemistry

H-D-allo-Thr-OMe HCl possesses two chiral centers, at the alpha-carbon (C2) and the beta-carbon (C3). The "D-allo" configuration specifies a particular stereochemistry, defined as (2R, 3R).^[4] The presence of the methyl ester at the carboxyl group and the hydrochloride salt at the amino group are key functional modifications.

Caption: 2D Structure of H-D-allo-Threonine Methyl Ester Hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **H-D-allo-Thr-OMe HCl**.

Property	Value	Reference(s)
CAS Number	60538-18-3	[2] [5]
Molecular Formula	$C_5H_{11}NO_3 \cdot HCl$ (or $C_5H_{12}ClNO_3$)	[2] [5]
Molecular Weight	169.61 g/mol	[2] [5]
Appearance	White to off-white solid	[2] [4]
Purity	$\geq 95\% - 98\%$	[2] [4] [6]
Melting Point	95-97°C or 110-113°C	[4] [6]
Optical Rotation	-22.6° (c=1.5, MeOH)	[6]
Storage Conditions	Store at -20°C, 0-8°C, or 2-8°C in a tightly closed container.	[2] [4]
SMILES	C--INVALID-LINK-- OC)N">C@HO.Cl	
InChI Key	OZSJLLVVZFTDEY- VKKIDBQXSA-N	[4]

Spectroscopic Data

While a complete, publicly available dataset for **H-D-allo-Thr-OMe HCl** is limited, data from closely related compounds and patent literature provide a strong profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data is based on experimental findings for D-allothreonine methyl ester hydrochloride.[\[7\]](#)

¹ H NMR (400MHz, MeOD)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
α -H	4.09	d	1H	CH-N	3.5
β -H	4.26	d	1H	CH-O	6.6
-OCH ₃	3.85	s	3H	Ester CH ₃	N/A
γ -CH ₃	1.27	d	3H	Threonine CH ₃	6.6

Note: Predicted ¹³C NMR data for the related DL-Threonine methyl ester hydrochloride suggests signals around ~170-172 (C=O), ~66-68 (β -C), ~58-60 (α -C), ~52-54 (-OCH₃), and ~19-21 (γ -C) ppm.[8]

Mass Spectrometry (MS)

Mass spectrometry data from patent literature indicates the following.[7]

Ionization Mode	m/z	Assignment
ESI	134 (M ⁺⁺ 1)	Protonated Molecule (Free Base)

Note: Predicted fragmentation for the related DL-isomer includes ions at m/z 116.0712 [M-HCl-H₂O+H]⁺ and 74.0606 [M-HCl-C₂H₅O]⁺.[8]

Infrared (IR) Spectroscopy

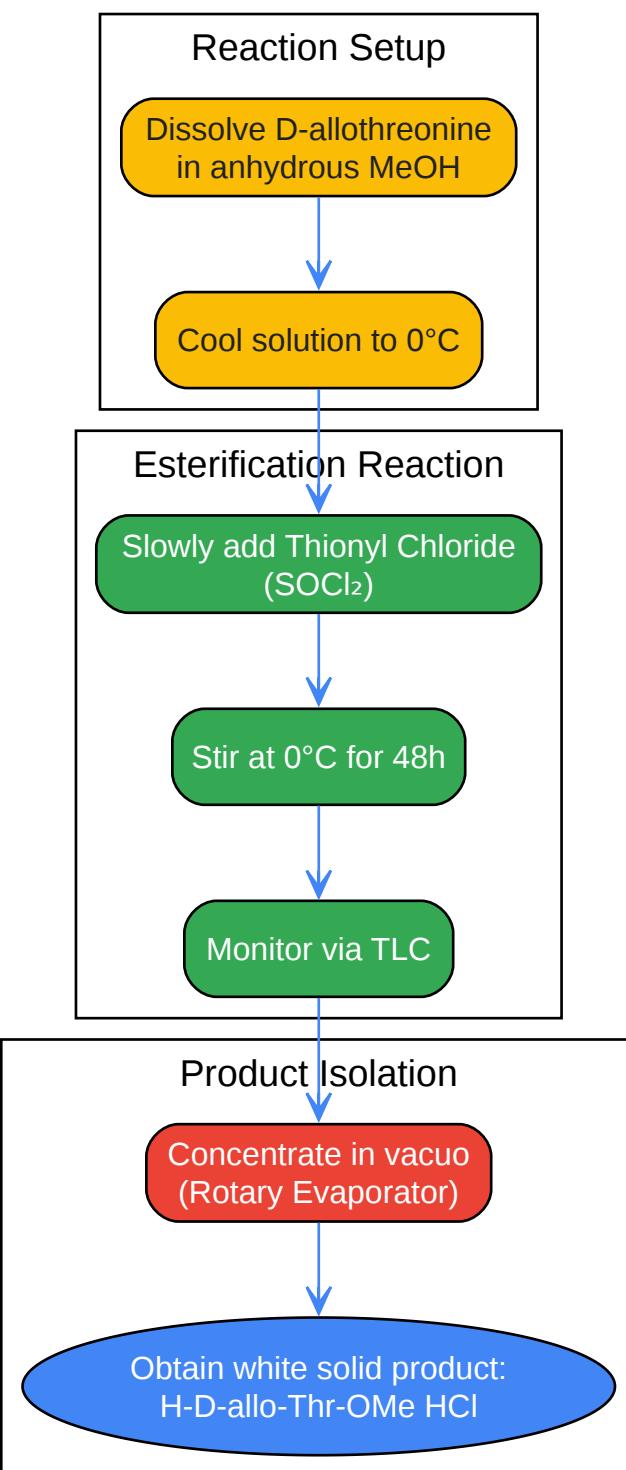
Expected characteristic peaks for the DL-isomer are summarized below.[8]

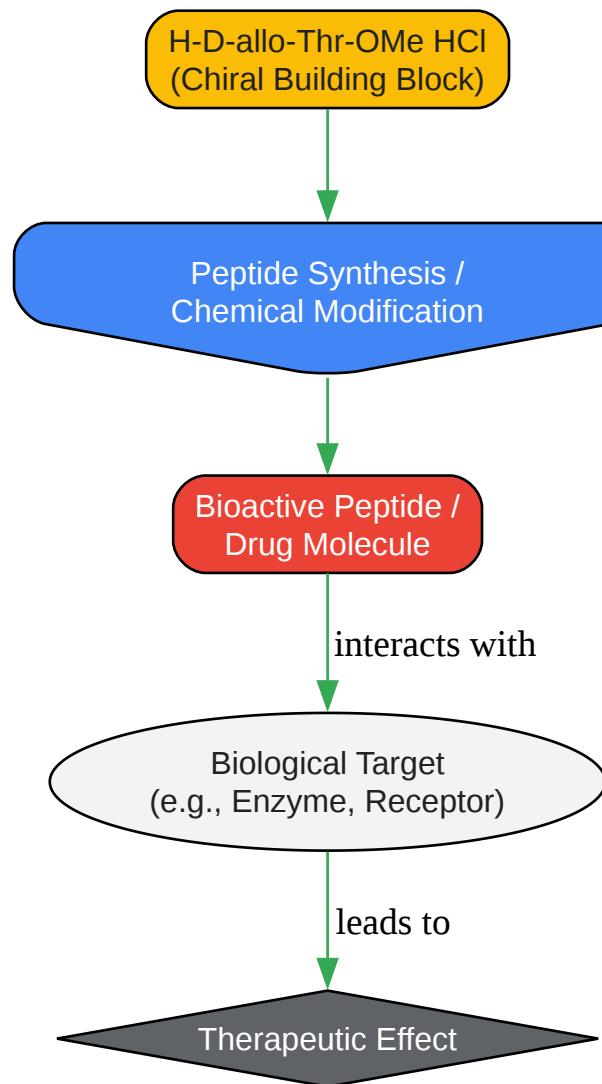
Wavenumber (cm ⁻¹)	Assignment
~3400-3200	O-H Stretch (hydroxyl)
~3100-2800	N-H Stretch (ammonium), C-H Stretch
~1740	C=O Stretch (ester)
~1580	N-H Bend (ammonium)
~1200	C-O Stretch (ester)
~1100	C-O Stretch (hydroxyl)

Experimental Protocols

Synthesis of H-D-allo-Thr-OMe HCl via Esterification

This protocol is adapted from a method described for the synthesis of D-allothreonine methyl ester hydrochloride, which reports a 99.5% yield.[3][7]


Materials:


- D-allothreonine
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl₂)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator

Procedure:

- Dissolve D-allothreonine (e.g., 6.0 g) in anhydrous methanol (e.g., 36 mL) in a round-bottom flask.

- Cool the solution to 0°C using an ice bath.
- Slowly add thionyl chloride (e.g., 11.8 g) dropwise to the cooled, stirring solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
- Maintain the reaction at 0°C and continue stirring for 48 hours.
- Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.
- The resulting product is **H-D-allo-Thr-OMe HCl** as a white solid. Further purification can be achieved by trituration with diethyl ether.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]

- 4. bocsci.com [bocsci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 60538-18-3 H-D-allo-Threonine methyl ester hydrochloride AKSci X4361 [aksci.com]
- 7. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [H-D-ALLO-THR-OME HCL chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555651#h-d-allo-thr-ome-hcl-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com